molecular formula C18H29NO5 B5237677 N-butyl-4-(2,6-dimethylphenoxy)butan-1-amine;oxalic acid

N-butyl-4-(2,6-dimethylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B5237677
M. Wt: 339.4 g/mol
InChI Key: MYQMHYPGCSFBNQ-UHFFFAOYSA-N
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Description

N-butyl-4-(2,6-dimethylphenoxy)butan-1-amine; oxalic acid is a chemical compound that combines an amine with an oxalate. This compound is known for its unique structure, which includes a butyl group attached to a phenoxy group, further connected to a butanamine. The oxalic acid component forms a salt with the amine, enhancing its stability and solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(2,6-dimethylphenoxy)butan-1-amine typically involves the reaction of 2,6-dimethylphenol with butyl bromide to form the corresponding ether. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the desired amine. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(2,6-dimethylphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

N-butyl-4-(2,6-dimethylphenoxy)butan-1-amine; oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-butyl-4-(2,6-dimethylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The phenoxy group can interact with hydrophobic regions of proteins and membranes, affecting their structure and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate
  • N-butyl-4-(2,6-dimethylphenoxy)-1-butanamine

Uniqueness

N-butyl-4-(2,6-dimethylphenoxy)butan-1-amine; oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

N-butyl-4-(2,6-dimethylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO.C2H2O4/c1-4-5-11-17-12-6-7-13-18-16-14(2)9-8-10-15(16)3;3-1(4)2(5)6/h8-10,17H,4-7,11-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQMHYPGCSFBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=C(C=CC=C1C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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